molecular formula C15H28B2O4 B14147335 4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane CAS No. 206858-33-5

4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane

Cat. No.: B14147335
CAS No.: 206858-33-5
M. Wt: 294.0 g/mol
InChI Key: FQBFDGSVJOTIQK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane: is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its two dioxaborolane rings, which are known for their stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of solvents like hexane or petroleum ether and may require catalysts such as palladium or copper to facilitate the formation of the boronic ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of biaryl compounds .

Biology: In biological research, boronic esters are used in the development of enzyme inhibitors and as probes for detecting biomolecules.

Medicine: In medicine, boronic esters are explored for their potential in drug delivery systems and as therapeutic agents. Their ability to form reversible covalent bonds with biological targets makes them promising candidates for drug development .

Industry: Industrially, this compound is used in the production of polymers and materials with unique properties. Its reactivity and stability make it an important component in the manufacture of advanced materials .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane involves its ability to form covalent bonds with various substrates. The boron atoms in the compound can interact with nucleophiles, leading to the formation of stable boron-nucleophile complexes. These interactions are crucial in its applications in catalysis, drug development, and material science .

Comparison with Similar Compounds

Uniqueness: What sets 4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane apart from similar compounds is its dual dioxaborolane rings, which enhance its stability and reactivity. This unique structure allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications .

Properties

CAS No.

206858-33-5

Molecular Formula

C15H28B2O4

Molecular Weight

294.0 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H28B2O4/c1-11(17-20-14(6,7)15(8,9)21-17)10-16-18-12(2,3)13(4,5)19-16/h1,10H2,2-9H3

InChI Key

FQBFDGSVJOTIQK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=C)B2OC(C(O2)(C)C)(C)C

Origin of Product

United States

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